molecular formula C21H22ClN3O3 B4415778 1-(4-CHLOROBENZYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

1-(4-CHLOROBENZYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B4415778
M. Wt: 399.9 g/mol
InChI Key: JZROZEMTKORMFS-UHFFFAOYSA-N
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Description

1-(4-CHLOROBENZYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorobenzyl group, a hydroxyphenyl group, and a piperazinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROBENZYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chlorobenzyl and hydroxyphenyl intermediates, which are then coupled with a piperazine derivative. The final step involves the formation of the pyrrolidinedione ring through cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROBENZYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The piperazinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

1-(4-CHLOROBENZYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROBENZYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-4-piperidinylmethanol
  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide
  • 4-chlorobenzyl chloride

Uniqueness

1-(4-CHLOROBENZYL)-3-[4-(2-HYDROXYPHENYL)PIPERAZINO]DIHYDRO-1H-PYRROLE-2,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(2-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c22-16-7-5-15(6-8-16)14-25-20(27)13-18(21(25)28)24-11-9-23(10-12-24)17-3-1-2-4-19(17)26/h1-8,18,26H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZROZEMTKORMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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